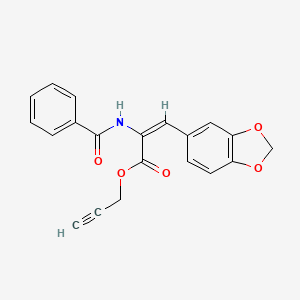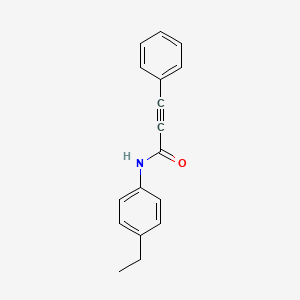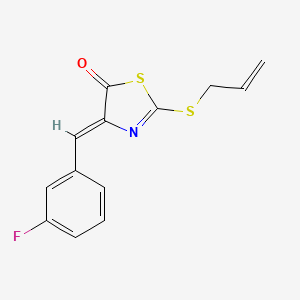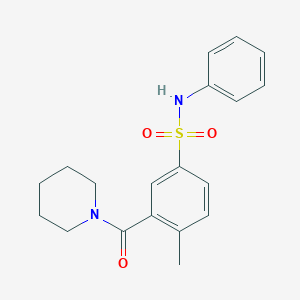![molecular formula C22H23ClN2O2 B5319675 N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5319675.png)
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide, also known as AZ-11713908, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide is not fully understood, but it is believed to act on multiple pathways in the body. In neuroscience, it is thought to act on the serotonergic and dopaminergic systems, which are involved in mood regulation. In cancer research, it inhibits the activity of PAK1, which is involved in cell proliferation and survival. In pain management, it acts on the mu-opioid receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, it has been shown to increase levels of serotonin and dopamine in the brain, leading to its anxiolytic and antidepressant effects. In cancer research, it has been shown to inhibit the activity of PAK1, leading to decreased cell proliferation and increased cell death. In pain management, it acts on the mu-opioid receptor, leading to decreased pain perception.
实验室实验的优点和局限性
One advantage of using N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide in lab experiments is its specificity for certain pathways, such as PAK1 inhibition in cancer research. This allows for more targeted and efficient experiments. However, one limitation is its limited availability and high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide. In neuroscience, further studies are needed to fully understand its mechanism of action and potential use in treating anxiety and depression. In cancer research, more studies are needed to determine its effectiveness in inhibiting PAK1 and its potential as a cancer therapy. In pain management, further studies are needed to determine its safety and efficacy compared to traditional opioids. Additionally, more research is needed to determine the optimal dosage and administration of this compound in various applications.
合成方法
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 1-azepanecarboxylic acid, followed by the reaction of the resulting product with 4-chlorophenylboronic acid and subsequent coupling with N-benzoyl-4-piperidone. The final product is obtained through purification and isolation techniques.
科学研究应用
N-[1-(1-azepanylcarbonyl)-2-(4-chlorophenyl)vinyl]benzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pain management. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating anxiety and depression.
In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. Specifically, it has been shown to inhibit the activity of a protein called PAK1, which is overexpressed in many types of cancer. This inhibition leads to decreased cell proliferation and increased cell death, making this compound a potential candidate for cancer therapy.
In pain management, this compound has been shown to have analgesic effects in animal models. It acts on the same pathway as opioids, but without the addictive properties or risk of respiratory depression.
属性
IUPAC Name |
N-[(Z)-3-(azepan-1-yl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-19-12-10-17(11-13-19)16-20(22(27)25-14-6-1-2-7-15-25)24-21(26)18-8-4-3-5-9-18/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,24,26)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJJKKSHFYPGS-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)

![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)




![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
![1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5319668.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)